molecular formula C22H30Cl2N2O2 B2371070 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride CAS No. 1216907-15-1

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride

Cat. No. B2371070
M. Wt: 425.39
InChI Key: PGMQOPNMXSQTND-UHFFFAOYSA-N
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Description

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C22H30Cl2N2O2 and its molecular weight is 425.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis and Antihypertensive Potential : A study by Marvanová et al. (2016) focused on synthesizing new compounds with potential dual antihypertensive effects, including derivatives similar to the compound . These compounds were synthesized as free bases and subsequently converted to hydrochloride salts, with detailed characterization using NMR and IR spectroscopy Marvanová et al., 2016.

  • Pharmacological Evaluation : Kumar et al. (2017) synthesized a novel series of derivatives, focusing on their antidepressant and antianxiety activities. The synthetic route and pharmacological evaluation highlight the versatility of piperazine derivatives in drug discovery Kumar et al., 2017.

Pharmacological Effects

  • Serotonin Receptor Agonism : Research by Fuller et al. (1981) explored the effects of compounds similar to 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride on serotonin receptors, demonstrating significant interactions that suggest potential as a serotonin receptor agonist Fuller et al., 1981.

  • Antitumor Activity : A study by Yurttaş et al. (2014) on 1,2,4-triazine derivatives bearing piperazine amide moiety against breast cancer cells highlighted the antiproliferative properties of these compounds, indicating potential applications in cancer treatment Yurttaş et al., 2014.

Metabolic and Analytical Studies

  • Metabolic Studies : Staack and Maurer (2003) conducted studies on the metabolism of piperazine-derived designer drugs, including mCPP, a compound related to the one . Their research provides insights into the metabolic pathways and potential toxicological detection methods in biological specimens Staack & Maurer, 2003.

  • Analytical Method Validation : Oh et al. (2007) developed a high-performance liquid chromatographic method for quantifying and determining the purity of novel phosphodiesterase type V inhibiting agents, which could be applicable for similar compounds, ensuring quality control and stability Oh et al., 2007.

properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-propan-2-ylphenoxy)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN2O2.ClH/c1-17(2)18-6-8-22(9-7-18)27-16-21(26)15-24-10-12-25(13-11-24)20-5-3-4-19(23)14-20;/h3-9,14,17,21,26H,10-13,15-16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMQOPNMXSQTND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride

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